Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate
CAS No.: 1375471-65-0
Cat. No.: VC4624002
Molecular Formula: C7H11ClO4S
Molecular Weight: 226.67
* For research use only. Not for human or veterinary use.
![Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate - 1375471-65-0](/images/structure/VC4624002.png)
Specification
CAS No. | 1375471-65-0 |
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Molecular Formula | C7H11ClO4S |
Molecular Weight | 226.67 |
IUPAC Name | methyl 2-[1-(chlorosulfonylmethyl)cyclopropyl]acetate |
Standard InChI | InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3 |
Standard InChI Key | XKJRXBCSVFYXRD-UHFFFAOYSA-N |
SMILES | COC(=O)CC1(CC1)CS(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate, reflects its bifunctional design:
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A cyclopropane ring substituted with a chlorosulfonylmethyl group () at one carbon.
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An acetate ester () at the adjacent carbon.
Key identifiers include:
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SMILES:
COC(=O)CC1(CC1)CS(=O)(=O)Cl
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InChIKey:
XKJRXBCSVFYXRD-UHFFFAOYSA-N
The chlorosulfonyl group introduces strong electrophilic character, making the compound reactive toward nucleophiles such as amines or alcohols.
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 226.67 g/mol | |
Boiling Point | Estimated 210–220°C* | |
LogP (Partition Coefficient) | Estimated 1.7–2.0 | |
Polar Surface Area | 74.8 Ų |
*Derived from analog Methyl 2-(1-(bromomethyl)cyclopropyl)acetate (Boiling Point: 211°C) .
The compound’s solubility is likely moderate in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) due to the sulfonyl and ester groups .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols are published for Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate, analogous compounds suggest feasible routes:
Route 1: Sulfonation of Cyclopropane Precursors
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Cyclopropanation: A vinyl acetate undergoes [2+1] cyclopropanation using diazomethane or Simmons-Smith reagent to form the cyclopropane core.
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Chlorosulfonation: The intermediate is treated with chlorosulfonic acid () to introduce the group .
Route 2: Nucleophilic Displacement
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Bromo Intermediate: Methyl 2-(1-(bromomethyl)cyclopropyl)acetate reacts with sodium sulfite () to form the sulfonate.
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Chlorination: Sulfonate is chlorinated using or to yield the chlorosulfonyl derivative .
Optimization Challenges
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Ring Strain: The cyclopropane ring’s instability necessitates low-temperature reactions to prevent ring-opening.
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Stereoselectivity: Achieving regioselective sulfonation requires careful catalyst selection (e.g., Lewis acids like ) .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s chlorosulfonyl group serves as a versatile handle for further functionalization:
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Sulfamide Formation: Reacts with amines to produce sulfamides, a motif in endothelin receptor antagonists (e.g., Macitentan) .
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Cross-Coupling: Participates in Suzuki-Miyaura reactions to append aryl groups for drug candidates .
Case Study: Sulfamide-Based Therapeutics
In the synthesis of Macitentan (a pulmonary arterial hypertension drug), chlorosulfonyl intermediates analogous to Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate are coupled with amines to form sulfamide linkages . The reaction mechanism involves:
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Nucleophilic Attack: An amine attacks the electrophilic sulfur, displacing chloride.
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Deprotonation: Triethylamine () neutralizes , driving the reaction forward .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
Chemcd | 95% | 1 g | 1,298 |
Intermed Ltd | 95% | 5 g | 4,890 |
Data indicate limited suppliers, reflecting the compound’s niche applications .
Future Directions and Research Gaps
Unresolved Challenges
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Scalability: Current methods are lab-scale; pilot-scale optimization is needed.
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Green Chemistry: Replace chlorosulfonic acid with less corrosive reagents (e.g., ) .
Emerging Applications
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